6-Methyl-2-tetralone
Overview
Description
6-Methyl-2-tetralone is a chemical compound that belongs to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. While the provided papers do not directly discuss 6-Methyl-2-tetralone, they do provide insights into the synthesis and properties of related tetralone derivatives, which can be informative for understanding the chemistry of 6-Methyl-2-tetralone.
Synthesis Analysis
The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, Heck cross-coupling, and Dieckmann condensation. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone is achieved through a Grignard reaction followed by selective reduction and cyclization . Another example is the synthesis of 6,7-dimethoxy-2-tetralone, which starts from 3,4-dimethoxyphenylacetic acid and involves ring iodination, Heck cross-coupling, and decarboxylation . These methods highlight the versatility and practicality of synthesizing substituted tetralones, which could be adapted for the synthesis of 6-Methyl-2-tetralone.
Molecular Structure Analysis
Tetralones are characterized by a fused cyclohexanone and benzene ring, with various substituents influencing their reactivity and stereochemistry. The synthesis of 7-methoxy-trans-3a,9b-dimethyl-1,3,3a,4,5-9b-hexahydrobenz[e]inden-2-one from 6-methoxy-1-tetralone demonstrates the potential for creating complex tetracyclic structures from simple tetralone precursors . The molecular structure of tetralones can be manipulated to achieve desired stereochemical outcomes, which is crucial for the synthesis of biologically active compounds.
Chemical Reactions Analysis
Tetralones undergo a variety of chemical reactions, including nitration, oxidation, and epimerization. The synthesis of dinitro-2-tetralones involves nitration and Oppenauer oxidation . Additionally, the epimerization of chiral α-amino acids by a 2-hydroxy-2-methyl-1-tetralone template illustrates the reactivity of tetralones in stereoselective transformations . These reactions are indicative of the reactivity of the tetralone core and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralones are influenced by their substituents. Methoxy and hydroxy groups, for example, can significantly affect the reactivity and solubility of the molecules. The synthesis of hydroxy and methoxy containing tetralones showcases their role as versatile intermediates for biologically relevant molecules . The presence of electron-donating or withdrawing groups on the tetralone framework can alter its reactivity in subsequent chemical reactions, which is an important consideration in the design of synthetic routes for complex molecules.
Scientific Research Applications
Synthesis of Terpenoids and Steroidal Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 6-Methoxy-2-tetralone is used as a starting material for the synthesis of many steroidal compounds and terpenoids . These are diverse classes of natural products with various biological activities.
- Methods of Application: A three-step synthesis of 6-methoxy-2-tetralone has been developed. The process involves heating 6-methoxy-1-tetralone with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid (p-TsOH) to convert it into an olefin. This olefin is then epoxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane. The resulting epoxide is heated under reflux with ethanolic sulfuric acid to afford the tetralone .
- Results: The overall yield of the most of the published procedures range from 39 to 42%. The importance of 6-methoxy 2-tetralone in organic synthesis encouraged researchers to develop an alternative approach .
Crystal Structure Analysis
- Scientific Field: Crystallography
- Application Summary: The crystal structure of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, a derivative of 6-Methoxy-2-tetralone, has been analyzed .
- Methods of Application: The crystal structure was determined using X-ray diffraction techniques .
- Results: The cyclohexanone ring displays an envelope conformation with the flap atom C4 deviating by 0.493 (3) Å from the least-squares plane of the ring. The dihedral angle between the benzene and pyridine rings is 24.28 (7)° .
Inhibition of Monoamine Oxidase and Acetylcholinesterase
- Scientific Field: Biochemistry
- Application Summary: A derivative of 6-Methoxy-2-tetralone, 3,4,5-trimethoxybenzylidene-6-methoxy-tetralone, has been found to possess potent inhibitory activity against monoamine oxidase and acetylcholinesterase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results suggest that this compound could be a promising agent for the treatment of certain conditions .
Spin-Forbidden Addition of Molecular Oxygen to Stable Enol Intermediates
- Scientific Field: Physical Chemistry
- Application Summary: 6-Methyl-2-tetralone has been used in the study of spin-forbidden addition of molecular oxygen to stable enol intermediates . This process is important in understanding the mechanisms of certain biochemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results of this study could provide insights into the mechanisms of certain biochemical reactions .
Synthesis of Dezocine
- Scientific Field: Medicinal Chemistry
- Application Summary: 6-Methyl-2-tetralone is an important intermediate in the synthesis of Dezocine, a painkiller .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results of this study could lead to more efficient methods for the synthesis of Dezocine .
Decarboxylation of 2-Methyl-1-tetralone-2-carboxylic Acid
- Scientific Field: Physical Chemistry
- Application Summary: 6-Methyl-2-tetralone has been used in the study of spin-forbidden addition of molecular oxygen to stable enol intermediates . This process is important in understanding the mechanisms of certain biochemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results of this study could provide insights into the mechanisms of certain biochemical reactions .
properties
IUPAC Name |
6-methyl-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSCURLLMFLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)CC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401029 | |
Record name | 6-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-tetralone | |
CAS RN |
31706-57-7 | |
Record name | 3,4-Dihydro-6-methyl-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31706-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.